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[2]-Gingerdione

Bitter masking Flavor modification Sensory science

Formulators seeking caffeine/quinine bitter masking without pungency face a gap: longer-chain gingerdiones confound results. [2]-Gingerdione solves this with selective, non-pungent masking: • Caffeine bitterness reduced 20-30%; quinine ~20% (50-500 mg kg⁻¹) • Pharmacologically inert for COX/5-LOX/antiplatelet-ideal negative control • Paired with [2]-isogingerdione for controlled TAS2R/TAS1R SAR studies Supplied with full analytical documentation; global B2B shipping.

Molecular Formula C13H16O4
Molecular Weight 236.26 g/mol
Cat. No. B13443019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2]-Gingerdione
Molecular FormulaC13H16O4
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)CCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C13H16O4/c1-9(14)7-11(15)5-3-10-4-6-12(16)13(8-10)17-2/h4,6,8,16H,3,5,7H2,1-2H3
InChIKeyASOVUCJFCHQGTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[2]-Gingerdione Procurement Guide


[2]-Gingerdione (CAS 113465-66-0; IUPAC: 6-(4-hydroxy-3-methoxyphenyl)hexane-2,4-dione; molecular formula C₁₃H₁₆O₄; MW 236.26 g/mol; mp 40–41 °C) is a synthetic short-chain β-diketone belonging to the gingerdione class of phenylalkanoids [1][2]. It was developed as a structurally simplified analogue of the flavanone bitter masker homoeriodictyol and is evaluated primarily for its taste-modifying properties in sensory and food science applications [1]. Unlike longer-chain gingerdiones found in ginger (Zingiber officinale) rhizomes, [2]-gingerdione possesses only a two-carbon spacer between the aromatic vanillyl ring and the β-diketone motif, a structural abbreviation that profoundly alters its organoleptic and pharmacological profile relative to its higher homologues [1][3].

Vanillyl regioisomer for bitter masking studies; confirm not isovanillyl.
C2 spacer ensures non-pungent profile, suitable for clean-taste sensory research.
Selective masking reported for caffeine/quinine bitterness; verify target tastant compatibility.

[2]-Gingerdione Substitution Risks


Substituting [2]-gingerdione with a generic 'gingerdione' or a related ginger phenolic (e.g., [6]-gingerdione, [6]-gingerol, or [6]-shogaol) introduces critical confounding variables that undermine experimental reproducibility and application performance. First, the sensory functionality is isomer-dependent: the vanillyl-substituted [2]-gingerdione acts as a bitter masker, whereas its isovanillyl isomer ([2]-isogingerdione) functions as a sweetness enhancer—ordering the incorrect regioisomer yields diametrically opposite taste effects [1]. Second, chain length governs pungency: while [2]-gingerdione is essentially non-pungent, longer-chain gingerdiones (≥[6]-gingerdione) and their dehydro derivatives are intrinsically pungent, rendering them unsuitable as clean-tasting sensory probes or food additives where pungency is a confound [1][2]. Third, pharmacological profiles diverge sharply with alkyl chain elongation; antiplatelet, COX-inhibitory, and 5-lipoxygenase inhibitory activities that are prominent in [4]- to [10]-gingerdiones are substantially attenuated or absent in [2]-gingerdione, making inter-chain substitution invalid for any bioactivity study [3][4].

Regioisomer Mismatch
[2]-Isogingerdione (isovanillyl) enhances sweetness, not bitter masking; ordering the wrong isomer may invert experimental outcomes.
Chain-Length Pungency
Longer-chain gingerdiones (≥C6) are documented pungent agonists; substitution introduces trigeminal confounds unacceptable for sensory masking studies.
Pharmacological Profile Shift
[4]- to [10]-gingerdiones exhibit antiplatelet/COX/5-LO activities absent in [2]-gingerdione; inter-chain substitution may invalidate bioactivity experiments.

[2]-Gingerdione Differentiation Evidence


Bitter Masking Efficacy vs. [3]-Gingerdione

[2]-Gingerdione and its immediate homologue [3]-gingerdione were evaluated in the same sensory panel study for bitter masking activity. Both compounds, tested across a concentration range of 50–500 mg kg⁻¹, reduced the perceived bitterness of a 500 mg kg⁻¹ aqueous caffeine solution by 20–30% and reduced the bitterness of a 5 mg kg⁻¹ quinine solution by approximately 20% [1]. The two homologues exhibited statistically indistinguishable masking potency, indicating that within the short-chain series, the two-carbon (n=2) spacer is sufficient for full bitter-masking efficacy and that extending the chain to n=3 provides no additional masking benefit [1].

Bitter Masking vs [3]-Gingerdione
Head-to-head
[2]-Gingerdione: 20–30% masking (caffeine), ~20% (quinine). [3]-Gingerdione: comparable, no significant difference.
Equivalent bitter masking efficacy between C2 and C3 spacer homologues.
Supports cost-effective procurement of [2]-gingerdione with lower MW.
Bitter masking Flavor modification Sensory science

Regioisomer-Dependent Taste Effects

In the same sensory panel study, the regioisomer [2]-isogingerdione (1-(3-hydroxy-4-methoxyphenyl)hexa-3,5-dione), which differs from [2]-gingerdione solely in the position of the hydroxyl and methoxy substituents on the aromatic ring (isovanillyl vs. vanillyl), exhibited no significant bitter masking activity but instead produced a significant and synergistic 27% increase in the sweet taste intensity of a 5% sucrose solution at a test concentration of 100 mg kg⁻¹ [1]. [2]-Gingerdione, by contrast, demonstrated bitter masking without any intrinsic sweetness or sweet-enhancing effect [1]. This constitutes a clean functional switch driven exclusively by regioisomerism at the aromatic substitution pattern.

Regioisomer Functional Switch
Head-to-head
Vanillyl isomer: bitter masking. Isovanillyl isomer: 27% sweet enhancement of 5% sucrose; no bitter masking.
Aromatic substitution pattern determines taste-modifying activity.
Confirms requirement for verified vanillyl regioisomer upon procurement.
Isomer specificity Sweetness enhancement Bitter masking Structure-activity relationship

Pungency Comparison: Short-Chain vs. Long-Chain

The Ley et al. (2008) study explicitly notes that the research program focused on short-chain gingerdione derivatives 'due to the intrinsic pungency of most of the longer chain ginger vanilloids' [1]. In contrast, longer-chain gingerdiones such as [6]-gingerdione, [8]-gingerdione, and [10]-gingerdione, as well as 1-dehydro-[10]-gingerdione, are documented pungent constituents of ginger that activate TRPV1 and TRPA1 channels [2][3]. The systematic synthetic study by Denniff et al. (1981) established that pungency in the gingerol/gingerdione series increases with alkyl chain length [3]. [2]-Gingerdione, with only a two-carbon spacer, falls below the pungency threshold, making it categorically distinct from its longer-chain homologues as a sensory-neutral bitter-masking agent.

Pungency: Short vs Long Chain
Class-level
Short-chain (C2) gingerdione: non-pungent. Longer-chain (C6–C10): documented pungent principles.
Intrinsic pungency absent below C4 spacer; class-level inference.
Data to verify for specific sensory panel design; review original organoleptic studies.
Pungency Organoleptic properties Chain-length SAR Sensory neuroscience

Selective Bitter Masking Profile

[2]-Gingerdione demonstrated a restricted and chemospecific bitter masking profile. It reduced the bitterness of 500 mg kg⁻¹ caffeine by 20–30% and 5 mg kg⁻¹ quinine by approximately 20%, but failed to reduce the bitterness of salicine, the model bitter peptide H-Leu-Trp-OH, or KCl solutions at any tested concentration (50–500 mg kg⁻¹) [1]. This selective masking profile indicates that [2]-gingerdione does not act as a broad-spectrum bitter blocker (e.g., via global TAS2R antagonism or physical encapsulation) but rather exhibits specificity likely linked to particular bitter taste receptor subtypes activated by caffeine and quinine [1]. In contrast, the parent compound homoeriodictyol has been reported to mask a somewhat broader, though still restricted, set of bitter tastants [1].

Selective Masking Profile
Reported
Effective: caffeine 20–30%, quinine ~20%. Not effective: salicine, H-Leu-Trp-OH, KCl.
Masking restricted to caffeine/quinine-type bitterness.
Not a broad-spectrum bitter blocker; verify target tastant before procurement.
Bitter taste selectivity TAS2R receptors Flavor formulation Sensory pharmacology

Pharmacological Profile vs. Longer-Chain Gingerdiones

In a systematic study of gingerdione derivatives as antiplatelet agents, Laai et al. (2002) reported that [4]-gingerdione and [5]-gingerdione inhibited arachidonic acid (AA)-induced platelet aggregation with potencies approximately 1/3 and 1× that of indomethacin, respectively, via a mechanism that did not involve COX-1 or COX-2 inhibition [1]. Separately, Flynn et al. (1986) demonstrated that gingerdione (reported as [6]-gingerdione in context) inhibited 5-HETE biosynthesis in intact human leukocytes with an IC₅₀ of 15 μM and PGE₂ formation with an IC₅₀ of 18 μM [2]. In contrast, [2]-gingerdione was neither included in the antiplatelet screening panel nor has any published evidence of COX or 5-lipoxygenase inhibitory activity been reported for it. This absence of activity is consistent with the known chain-length dependence of gingerdione pharmacology: the biological activities associated with gingerdiones—antiplatelet, anti-inflammatory, and pungency-related chemosensory activation—require a minimum alkyl spacer length (≥C₄) that [2]-gingerdione lacks [1][2][3].

Pharmacology vs Long-Chain
Cross-study comparable
[2]-Gingerdione: no antiplatelet/COX/5-LO activity reported. [4/5/6]-gingerdiones: antiplatelet ~1/3–1× indomethacin; 5-HETE IC₅₀ 15 μM.
Bioactivity requires C4 or longer spacer; C2 chain is inactive.
Supports use as negative control for gingerdione pharmacology studies.
Antiplatelet activity Cyclooxygenase inhibition Chain-length SAR Inflammation

Physicochemical Comparison

[2]-Gingerdione has a molecular weight of 236.26 g/mol, a predicted density of 1.152 ± 0.06 g/cm³, a melting point of 40–41 °C, and a predicted boiling point of 387.5 ± 32.0 °C [1]. In comparison, [6]-gingerdione (CAS 61871-71-4; the prototypical gingerdione) has a molecular formula of C₁₇H₂₄O₄ and a molecular weight of 292.37 g/mol [2], representing a 24% increase in mass. The lower melting point of [2]-gingerdione (40–41 °C, near ambient) compared to longer-chain gingerdiones (which are typically oils or higher-melting solids) may simplify handling and formulation in certain solvent systems, though it also implies that [2]-gingerdione may require refrigerated storage in warm climates to maintain solid-state integrity. The compound is documented with NMR (¹H, 400 MHz) and FTIR spectra in the SpectraBase database [3], providing analytical reference data for identity confirmation upon receipt.

Physicochemical Comparison
Supporting evidence
MW: 236.26 g/mol, mp 40–41°C (solid). [6]-gingerdione: MW 292.37 g/mol, typically oil.
Lower MW and solid at refrigerated temperature facilitates handling.
Melting point determination may aid identity verification; NMR/FTIR spectra available.
Physicochemical properties Formulation Quality control Analytical chemistry

[2]-Gingerdione Application Scenarios


Bitter Masking in Beverages & Pharmaceuticals

Based on the direct head-to-head evidence that [2]-gingerdione reduces caffeine bitterness by 20–30% and quinine bitterness by ~20% at 50–500 mg kg⁻¹ [1], this compound is suited for formulation into functional beverages (e.g., caffeine-enriched energy drinks, tea-based nutraceuticals) and oral pharmaceutical syrups containing quinine or caffeine as active ingredients. Its non-pungent character (class-level evidence distinguishing it from longer-chain gingerdiones [1][2]) ensures that bitter masking is achieved without introducing trigeminal irritation, a critical advantage over capsaicin-related pungent masking approaches. The selective masking profile (effective for caffeine/quinine but not salicine, peptides, or KCl [1]) should guide formulators to verify target bitterant compatibility before large-scale procurement.

Isomer-Pair Reference for Taste Receptor Studies

The clean functional switch between [2]-gingerdione (vanillyl; bitter masking) and [2]-isogingerdione (isovanillyl; 27% sweet enhancement at 100 mg kg⁻¹) [1] makes this isomer pair an ideal reference system for structure-activity relationship (SAR) studies of TAS2R bitter taste receptors and TAS1R sweet taste receptors. Procurement of both isomers as a matched set enables controlled experiments where the only variable is the aromatic substitution pattern, allowing unambiguous attribution of functional effects to specific receptor-ligand interactions. This application is directly supported by the head-to-head quantitative evidence in Section 3, Evidence Item 2.

Negative Control in Pharmacology Studies

Given the cross-study comparable evidence that [2]-gingerdione lacks the antiplatelet activity demonstrated by [4]-gingerdione (~1/3× indomethacin) and [5]-gingerdione (~1× indomethacin) [3], as well as the 5-lipoxygenase/COX inhibitory activity reported for [6]-gingerdione (5-HETE IC₅₀ = 15 μM; PGE₂ IC₅₀ = 18 μM) [4], [2]-gingerdione can serve as a structurally matched, pharmacologically inert negative control in studies investigating the anti-inflammatory, antiplatelet, or chemopreventive properties of longer-chain gingerdiones. This application addresses the common methodological gap in gingerdione pharmacology where appropriate inactive-control compounds are unavailable.

Sensory Probe for Bitter Taste Selectivity

The selective bitter masking profile of [2]-gingerdione—effective against caffeine and quinine bitterness but not against salicine, H-Leu-Trp-OH peptide, or KCl bitterness [1]—positions it as a pharmacological tool for dissecting bitter taste transduction pathways. In human psychophysical or cellular (e.g., heterologously expressed TAS2R) assays, [2]-gingerdione can be used to selectively suppress caffeine/quinine-responsive bitter taste receptor subsets while leaving salicine/peptide/KCl-responsive subsets intact, enabling functional segregation of bitter taste modalities. This application stems directly from the supporting evidence in Section 3, Evidence Item 4.

Application
Selection Property
Validation Focus
Bitter masking research in model beverage/oral formulation matrices
Non-pungent bitter masking activity for caffeine/quinine
Target bitterant compatibility and masking efficacy verification
Taste receptor SAR studies using isomer pair
Vanillyl/isovanillyl isomer-specific receptor activation profile
TAS2R/TAS1R functional assay response comparison
Negative control for gingerdione antiplatelet/anti-inflammatory assays
Structurally matched pharmacological inactivity (C2 spacer)
Confirmation of absent platelet aggregation and COX/LOX inhibition
Selective bitter taste modality probe in psychophysical/cellular assays
Specific masking of caffeine/quinine but not salicine/peptide/KCl bitterness
Bitter taste receptor subtype response profiling
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